Erythromycin

Overview

Description

Erythromycin, a macrolide antibiotic derived from Streptomyces erythreus, has been a cornerstone in treating bacterial infections since its discovery in 1952 . It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation . Clinically, it is used for respiratory tract infections (e.g., pneumonia, bronchitis), skin infections, and gastrointestinal motility disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation process involves growing the bacterium in a nutrient-rich medium, which leads to the production of this compound. The compound is then extracted and purified through various chemical processes .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using fermentation tanks. The fermentation process is carefully controlled to optimize the yield of this compound. After fermentation, the compound is extracted using solvents and purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to produce derivatives with improved pharmacological properties .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as azithromycin, clarithromycin, and roxithromycin. These derivatives have been developed to overcome some of the limitations of this compound, such as poor stability in acidic conditions .

Scientific Research Applications

Clinical Applications

Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:

Long-term Effects on Pulmonary Health

A study published in JAMA examined the long-term effects of low-dose this compound on patients with pulmonary conditions. The results indicated that this compound significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .

Ototoxicity Concerns

Research has also highlighted potential ototoxic effects associated with this compound. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .

Antimicrobial Resistance Trends

Emerging data indicate a concerning rise in this compound resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.

This compound in Pediatric Patients

A notable case study involved the use of this compound to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating this compound's efficacy as an alternative treatment option .

This compound for Acne Treatment

In dermatology, this compound's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .

Mechanism of Action

Erythromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action involves blocking the exit tunnel through which newly synthesized proteins pass .

Comparison with Similar Compounds

Comparison with Similar Macrolide Antibiotics

Erythromycin belongs to a family of macrolides that includes natural and semi-synthetic derivatives. Key structural modifications have enhanced pharmacokinetics, antimicrobial spectra, and safety profiles in newer analogs. Below is a detailed comparison:

Structural Differences

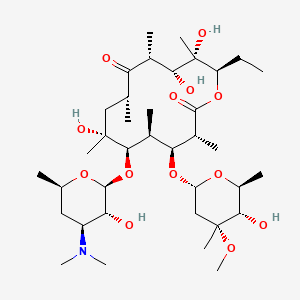

- This compound: A 14-membered macrocyclic lactone ring with two deoxy-sugars (cladinose and desosamine) .

- Azithromycin : A 15-membered ring (azalide) with a methyl-substituted nitrogen, improving acid stability .

- Clarithromycin : A 14-membered ring with a methoxy group at C6, enhancing gastric acid resistance .

- Roxithromycin : A 14-membered ring with an oxime side chain, improving oral absorption .

- Spiramycin : A 16-membered ring, structurally distinct but sharing overlapping ribosomal binding sites .

Antimicrobial Activity

Pharmacokinetic Profiles

Key Research Findings

Environmental Impact : this compound degradation in anaerobic systems correlates inversely with pH (R² = -0.95) and positively with COD (R² = 0.80), affecting microbial communities .

Synergistic Effects : this compound enhances the bactericidal activity of Momordica charantia-derived MAP30, particularly against 50S-targeting antibiotics like chloramphenicol .

Biological Activity

Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding this compound's biological activity.

This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:

- Target : 50S ribosomal subunit

- Action : Inhibition of protein synthesis

- Effect : Bacteriostatic (prevents growth rather than killing)

Antimicrobial Spectrum

This compound is active against a range of microorganisms:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Neisseria, Bordetella, Campylobacter

- Other pathogens : Treponema, Chlamydia

The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.

Clinical Applications

This compound has been employed in various clinical settings. Notable studies and findings include:

- Acute Bronchitis Treatment :

- Pertussis Prophylaxis :

- Infantile Hypertrophic Pyloric Stenosis (IHPS) :

Resistance Patterns

Resistance to this compound has become a growing concern. Mechanisms include:

- Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.

- Efflux pumps that expel the antibiotic from bacterial cells.

- Enzymatic degradation through hydrolysis .

These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.

Case Study 1: this compound in Tuberculosis Treatment

A study presented at a conference highlighted the use of this compound as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that this compound could enhance treatment outcomes when combined with standard anti-tubercular therapies .

Case Study 2: this compound vs. Placebo in Respiratory Infections

In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with this compound reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

Q & A

Basic Research Questions

Q. What experimental designs are optimal for screening and optimizing erythromycin production in microbial fermentation?

- Methodological Answer : Fractional factorial design (FFD) is first employed to identify significant variables (e.g., ZnSO₄, citric acid, threonine) affecting this compound yield. Subsequent optimization uses Box-Behnken design (BBD) under response surface methodology (RSM) to model interactions and predict optimal concentrations. For example, BBD with three variables (ZnSO₄: 0.04 g/L, citric acid: 0.24 g/L, threonine: 0.42 g/L) achieved a 96.63% fit (R²) to experimental data .

Q. How are physiological parameters like oxygen uptake rate (OUR) utilized to monitor this compound biosynthesis?

- Methodological Answer : OUR, measured via online bioreactor sensors, correlates with metabolic activity. A decline in OUR after 46 hours signals the transition from growth phase to secondary metabolite production. Feeding critical nutrients at this stage enhances this compound yield by 11.7% (10,622 U/mL vs. control) by sustaining biosynthesis flux .

Q. What analytical methods validate this compound yield and purity in fermentation studies?

- Methodological Answer : Fermentation broth is analyzed via (1) colorimetric assays (498 nm absorbance after extraction with butyl acetate and sulfuric acid) and (2) bioassays (Chinese Pharmacopoeia disk diffusion method). Triplicate sampling and ANOVA ensure statistical rigor .

Advanced Research Questions

Q. How do contradictory results in this compound optimization studies arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from variable interactions (e.g., ZnSO₄-citric acid synergy) or non-linear responses. Use ANOVA to identify significant terms (e.g., P < 0.05 for X₁X₂ interaction in BBD) and ridge analysis to refine optimal levels. For instance, ridge analysis in SAS resolved conflicting data by identifying a maximum yield at coded levels (0.948, -0.302, 0.093) .

Q. What molecular mechanisms underlie this compound’s interaction with cytochrome P450 3A4 (CYP3A4), and how does this affect drug metabolism studies?

- Methodological Answer : X-ray crystallography reveals CYP3A4 undergoes conformational changes (80% active site volume increase) upon binding this compound, enabling multi-modal interactions. This flexibility explains atypical kinetics and drug-drug interactions. Computational modeling must integrate experimental structures to avoid misinterpreting binding affinities .

Q. How can metabolic flux analysis improve this compound production in scale-up bioreactors?

- Methodological Answer : Coupling OUR with carbon evolution rate (CER) and respiratory quotient (RQ) provides real-time metabolic flux data. For example, maintaining dissolved oxygen (DO) >30% saturation via stirrer speed adjustments prevents oxygen limitation, while dynamic feeding of ZnSO₄ and threonine at critical OUR thresholds maximizes yield .

Q. What statistical frameworks ensure robust hypothesis formulation in this compound resistance studies?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

- PICO : In S. erythraea (Population), how does this compound resistance (Intervention) compare to ribosomal mutation (Comparison) in altering translational accuracy (Outcome)? .

Q. Data Analysis & Validation

Q. How should researchers address variability in this compound yield data across experimental replicates?

- Methodological Answer : Use triplicate sampling with standard deviation reporting. For outliers, apply Grubbs’ test (α = 0.05). In RSM studies, lack-of-fit tests and adjusted R² (e.g., 90.56% in BBD) distinguish model error from experimental noise .

Q. What role does ridge analysis play in optimizing non-linear this compound production models?

- Methodological Answer : Ridge analysis in SAS identifies maxima in quadratic models where traditional gradient methods fail. For example, it resolved saddle points in BBD data, confirming optimal ZnSO₄ levels (0.039 g/L) despite conflicting interaction terms .

Q. Experimental Design Pitfalls

Q. Why might feeding strategies based on OUR fail to improve this compound yield in certain bioreactor setups?

- Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022991 | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |

CAS No. |

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |

| Record name | Erythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.